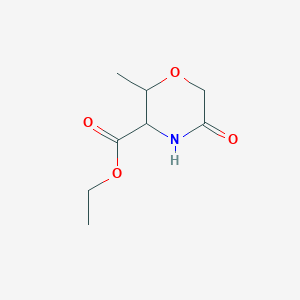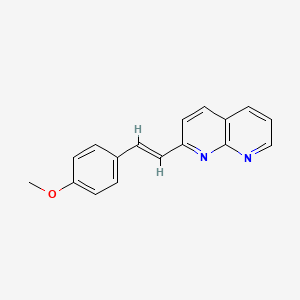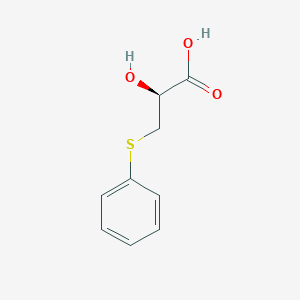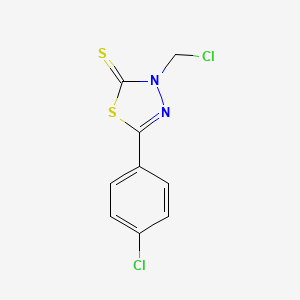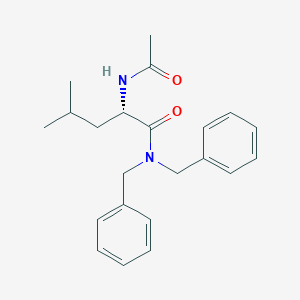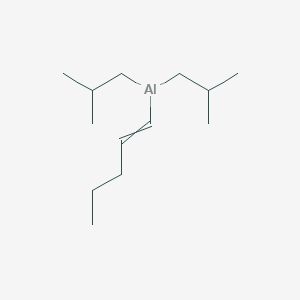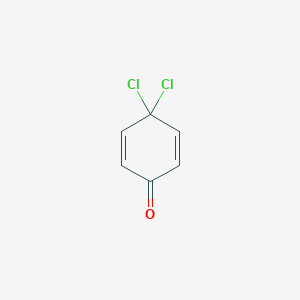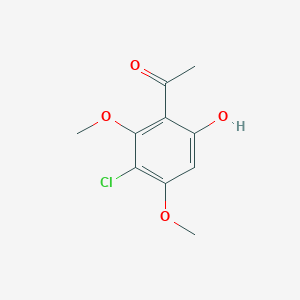
1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11ClO4 and a molecular weight of 230.65 g/mol . This compound is characterized by the presence of a chloro group, two methoxy groups, and a hydroxy group attached to a phenyl ring, along with an ethanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the selective bromination of 3-chloro-4-hydroxy-acetophenone using dioxane dibromide in a dioxane-ethyl ether mixture at room temperature . Another method includes the use of cupric bromide in a refluxing chloroform-ethyl acetate mixture . These methods ensure the selective introduction of the chloro group while maintaining the integrity of the hydroxy and methoxy groups.
Analyse Chemischer Reaktionen
1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)ethanone is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the hydroxy and methoxy groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)ethanone can be compared with similar compounds such as:
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone: Lacks the chloro group, which affects its reactivity and biological interactions.
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: Contains two hydroxy groups, leading to different hydrogen bonding patterns and reactivity.
1-(3,4-Dimethoxyphenyl)ethanone: Lacks both the chloro and hydroxy groups, resulting in different chemical properties and applications.
These comparisons highlight the unique features of this compound, particularly the presence of the chloro group and its impact on the compound’s reactivity and interactions.
Eigenschaften
CAS-Nummer |
81325-86-2 |
|---|---|
Molekularformel |
C10H11ClO4 |
Molekulargewicht |
230.64 g/mol |
IUPAC-Name |
1-(3-chloro-6-hydroxy-2,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H11ClO4/c1-5(12)8-6(13)4-7(14-2)9(11)10(8)15-3/h4,13H,1-3H3 |
InChI-Schlüssel |
QMUAUQUQQYNWIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=C(C=C1O)OC)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14410499.png)
![6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one](/img/structure/B14410512.png)
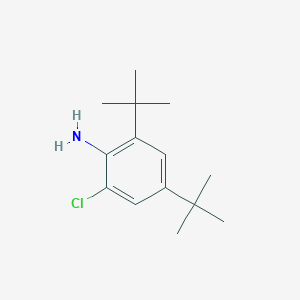
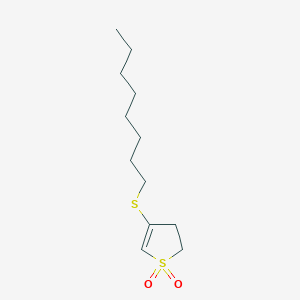
![3-methoxy-7-methylbenzo[c]acridine](/img/structure/B14410520.png)

